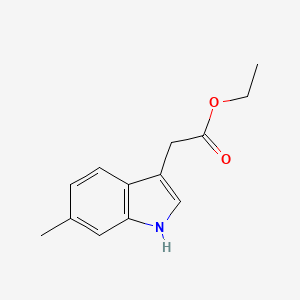![molecular formula C17H18N4O2 B12278668 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms, and the indole ring, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, makes this compound particularly interesting for various scientific applications.
準備方法
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole involves multiple steps, typically starting with the preparation of the imidazole and indole precursors. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
For the specific compound , the synthetic route would involve the formation of the azetidine ring, which is a four-membered nitrogen-containing ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The final step would involve the coupling of the imidazole and indole moieties through a carbonyl linkage, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
化学反応の分析
2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and indole rings, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学的研究の応用
2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving imidazole and indole-containing enzymes and receptors.
Medicine: Due to its structural features, the compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The indole ring can interact with various receptors, modulating their signaling pathways. The azetidine ring can provide additional binding interactions, enhancing the compound’s overall activity.
類似化合物との比較
Similar compounds to 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole include:
2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-{3-[(1H-imidazol-1-yl)methyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its binding interactions and overall activity.
2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-hydroxy-1H-indole: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C17H18N4O2 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H18N4O2/c1-23-14-3-2-13-6-16(19-15(13)7-14)17(22)21-9-12(10-21)8-20-5-4-18-11-20/h2-7,11-12,19H,8-10H2,1H3 |
InChIキー |
NSKGINJXQOPINK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)CN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


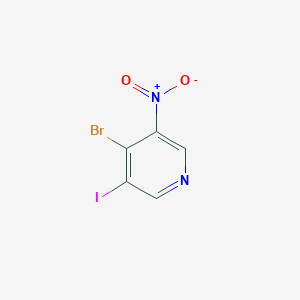
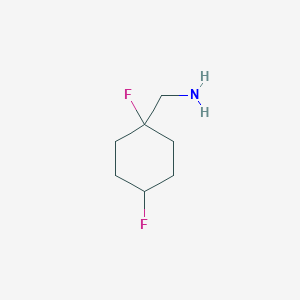
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)

![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)
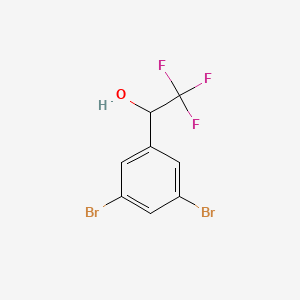


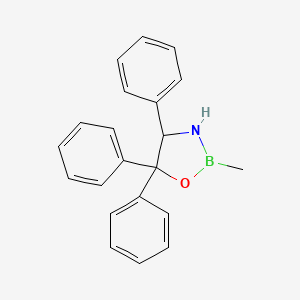
![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

